molecular formula C16H16BrNO B4077368 4-bromo-N-(1-phenylpropyl)benzamide

4-bromo-N-(1-phenylpropyl)benzamide

Cat. No.: B4077368
M. Wt: 318.21 g/mol
InChI Key: ZKMKEHVMSHXRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(1-phenylpropyl)benzamide is a synthetic benzamide derivative of interest in pharmaceutical and medicinal chemistry research. Benzamide compounds are recognized as bioactive scaffolds with a range of potent pharmaceutical activities . They have been developed and studied for various applications, including as antibacterial agents, anti-tumor compounds, and anti-Alzheimer's agents . The core benzamide structure is known to interact with biological systems through defined molecular interactions. In crystalline form, related benzamide molecules exhibit a twisted, non-planar geometry, which can influence their binding to biological targets and their solid-state properties . The bromine substituent on the phenyl ring offers a site for further chemical modification via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for synthesizing more complex molecules for structure-activity relationship (SAR) studies . Researchers utilize this compound and its analogs in the design and discovery of new therapeutic agents, particularly in screening for cytotoxic and apoptosis-inducing activity against various cancer cell lines . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-(1-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-2-15(12-6-4-3-5-7-12)18-16(19)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMKEHVMSHXRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-Bromo-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(5-Methylfuran-2-yl)Methyl]Benzamide

  • Molecular Formula : C₂₀H₂₁BrN₂O₄S
  • Key Features :
    • Contains a tetrahydrothiophene ring (with sulfone group) and a 5-methylfuran substituent.
    • Enhanced stereoelectronic effects due to the electron-withdrawing sulfone group.
  • Pharmacological activity may differ due to the presence of heterocycles, which are common in bioactive molecules .

4-Bromo-N-(1,3-Diazidopropyl)Benzamide

  • Molecular Formula : C₁₀H₁₀BrN₅O
  • Key Features :
    • Features a diazidopropyl group (-N₃) on the amide nitrogen.
    • High reactivity due to the azide groups, making it suitable for "click chemistry" applications.
  • Comparison: The diazido groups introduce instability risks (e.g., explosive tendencies) compared to the stable 1-phenylpropyl group.

4-Bromo-N-(Di-n-Propylcarbamothioyl)Benzamide

  • Molecular Formula : C₁₄H₁₉BrN₂OS
  • Key Features :
    • Thiourea derivative with a thiocarbonyl group (C=S).
    • Acts as a bidentate ligand, coordinating metals via sulfur and oxygen atoms.
  • Comparison: The thiocarbonyl group enables metal coordination, making it useful in catalysis or material science, unlike the non-coordinating 1-phenylpropyl group. Reduced lipophilicity compared to the target compound due to polar thiourea functionality .

3-Bromo-4-Chloro-N-(1-Methylcyclopropyl)Benzamide

  • Molecular Formula: C₁₁H₁₁BrClNO
  • Key Features :
    • Contains a cyclopropyl ring and a chlorine atom.
    • The cyclopropyl group introduces ring strain, affecting conformational flexibility.
  • Comparison :
    • Dual halogens (Br and Cl) increase molecular weight and alter electronic properties compared to the single bromine in the target compound.
    • The strained cyclopropyl ring may enhance binding specificity in biological targets .

4-(4-Morpholinyl)-N-(1-Phenylpropyl)Benzamide

  • Molecular Formula : C₂₀H₂₄N₂O₂
  • Key Features :
    • Morpholine ring replaces the bromine atom, introducing a polar, oxygen-rich heterocycle.
  • Comparison: The morpholine group improves aqueous solubility, contrasting with the hydrophobic bromine in the target compound. Potential applications in central nervous system (CNS) drugs due to morpholine’s blood-brain barrier permeability .

4-Bromo-N-(3,4-Dichlorophenyl)Benzamide

  • Molecular Formula: C₁₃H₉BrCl₂NO
  • Key Features :
    • Dichlorophenyl substituent on the amide nitrogen.
  • Studied for antiproliferative activity in cancer research .

4-Bromo-N-[4-(4-Methylphenyl)-1,2,5-Oxadiazol-3-yl]Benzamide

  • Molecular Formula : C₁₆H₁₂BrN₃O₂
  • Key Features: Contains a 1,2,5-oxadiazole (furazan) ring, known for high stability and bioactivity.
  • Likely more potent in antimicrobial or anticancer applications compared to the simpler benzamide core of the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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